2-chloro-N-(2-methylpropyl)aniline

Description

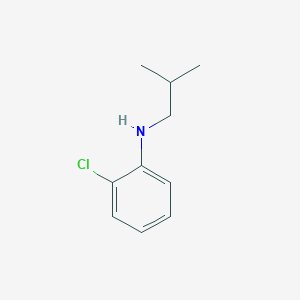

2-Chloro-N-(2-methylpropyl)aniline is a substituted aniline derivative featuring a chlorine atom at the ortho position of the aromatic ring and an N-(2-methylpropyl) (isobutyl) group attached to the amino nitrogen.

Properties

IUPAC Name |

2-chloro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMSHQQIJMBEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

2-Chloro-N-(2-methylpropyl)aniline is an organic compound with a chloro group and an aniline structure, making it a candidate for various biological applications. This article explores its biological activity, mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN

- Molecular Weight : 185.67 g/mol

- CAS Number : 1019501-43-9

The compound features a chloro substituent on the aromatic ring and an N-(2-methylpropyl) side chain, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or modulator, affecting pathways involved in cellular processes. The presence of the chloro group enhances its reactivity, potentially allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant pharmacological activities:

- Anticancer Activity : Certain aniline derivatives have shown promise in inhibiting tumor growth in xenograft models. For instance, related compounds demonstrated substantial tumor growth inhibition in preclinical studies .

- Antimicrobial Properties : Some studies suggest that derivatives of chloroanilines possess antimicrobial properties, making them candidates for developing new antibiotics .

Toxicological Profile

The compound's toxicological profile is crucial for assessing its safety for use in pharmaceuticals or industrial applications. The National Institute for Occupational Safety and Health (NIOSH) categorizes chemicals based on potential health risks, considering endpoints such as carcinogenicity and reproductive toxicity .

Case Study 1: Anticancer Research

A study evaluated the efficacy of various aniline derivatives, including this compound, against cancer cell lines. The results indicated that modifications to the aniline structure significantly influenced cytotoxicity and selectivity towards cancer cells. The study highlighted the compound's potential as a lead structure for further development in cancer therapy .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of chloroanilines revealed that this compound could inhibit specific kinases involved in cell signaling pathways. The selectivity profile showed that it could effectively target kinases associated with cancer progression while sparing others, suggesting a favorable therapeutic index .

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth in xenografts | |

| Antimicrobial | Potential activity against bacterial strains | |

| Enzyme Inhibition | Selective inhibition of kinases |

Table 2: Toxicological Endpoints

| Endpoint | Assessment Method | Risk Level |

|---|---|---|

| Carcinogenicity | NIOSH Exposure Banding | Moderate |

| Reproductive Toxicity | Tiered assessment based on literature | Low |

| Acute Toxicity | Standard toxicity assays | Moderate |

Scientific Research Applications

Organic Synthesis

2-Chloro-N-(2-methylpropyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of different functional groups through electrophilic aromatic substitution, making it valuable in the development of pharmaceuticals and agrochemicals .

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL .

- Anti-inflammatory Effects : Studies have shown that it can inhibit nitric oxide production in macrophages, indicating potential therapeutic applications in treating inflammatory diseases .

- Antitumor Properties : In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound found that it effectively inhibited biofilm formation in Pseudomonas aeruginosa. This suggests its potential application in treating chronic infections associated with biofilms, which are notoriously difficult to eradicate .

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and inflammatory cytokine levels. This demonstrates its therapeutic potential in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 3-Chloro-N-(2-methylpropyl)aniline (CAS 31084-61-4): A meta-chloro isomer with a molecular weight of 183.68 g/mol.

- 2-Chloro-N-(methoxymethyl)aniline (CAS 1904381-87-8) : Substituted with a methoxymethyl group (polar, electron-donating) instead of isobutyl. This compound’s lower molecular weight (171.6 g/mol) and liquid state suggest higher volatility and solubility in polar solvents, making it preferable for pharmaceutical applications .

Substituent Type and Physicochemical Properties

- 2-Chloro-4-methyl-N-[3-(methylsulfanyl)propyl]aniline: Incorporates a methyl group at the 4-position and a methylsulfanylpropyl chain.

- N-(2-(2-Chlorophenoxy)-2,3,3,3-tetrafluoropropyl)-N-methylaniline (Compound 32): Features a fluorinated phenoxy substituent, yielding a yellow solid with a molecular weight of 353.74 g/mol. The fluorine atoms and aromatic ether linkage significantly increase lipophilicity and resistance to metabolic degradation, highlighting its utility in advanced material science .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.